molecular formula C22H14ClNO3 B2463553 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid CAS No. 338400-74-1

3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid

Cat. No. B2463553
CAS RN: 338400-74-1
M. Wt: 375.81
InChI Key: JNVWYYOEZYFXMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The carboxylic acid group would make one end of the molecule polar, potentially allowing it to participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of a carboxylic acid group could make it somewhat soluble in water, while the aromatic rings would increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • DFT and TD-DFT/PCM Calculations : A study focused on the structural parameters and spectroscopic characterization of similar quinoline derivatives, highlighting their potential in biological applications and corrosion inhibition (Wazzan et al., 2016).

  • Synthesis and Structure Elucidation : Research on novel 3-quinolinecarboxylic acid derivatives, characterized by specific substitutions, provides insights into their chemotherapeutic potential (Frigola et al., 1987).

  • NMR Studies : Derivatives of 3-Quinolinecarboxylic Acid with specific oxygen substitutions have been synthesized and characterized, providing a basis for further exploration of their chemical properties (Link et al., 1982).

Catalytic and Chemical Applications

  • Oxorhenium(V) Complexes : Studies on oxorhenium(V) complexes involving quinoline and isoquinoline carboxylic acids reveal their potential applications in catalytic epoxidation reactions (Machura et al., 2013).

  • Synthesis of Thienoquinolines : The synthesis of novel heterocyclo-thienoquinoline derivatives showcases the diverse potential of quinolinecarboxylic acid derivatives in chemical synthesis (Awad et al., 1991).

  • Photovoltaic Properties : Investigations into the photovoltaic properties of quinoline derivatives suggest their applicability in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Medicinal Chemistry and Biological Studies

  • Anticancer Activity : Research on quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents, particularly through apoptotic DNA fragmentation (Bhatt et al., 2015).

  • Antimicrobial Agents : A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents reveals their efficacy against various microorganisms (Agui et al., 1977).

  • Molecular Modeling and Design : The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety, including DFT, NBO, and vibrational studies, demonstrate their potential as anticancer agents (Awad et al., 2018).

Safety And Hazards

As with any chemical compound, handling “3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(4-chlorophenoxy)-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVWYYOEZYFXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid

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